Technical Whitepaper: 1-(m-Tolyl)semicarbazide
Technical Whitepaper: 1-(m-Tolyl)semicarbazide
Executive Summary
1-(m-Tolyl)semicarbazide (also known as 1-(3-methylphenyl)semicarbazide) is a specialized hydrazine derivative utilized primarily as a pharmacophore in medicinal chemistry and a versatile intermediate in heterocyclic synthesis.[1][2][3][4][5] Distinguished by its 1-substituted aryl hydrazine core, it serves as a critical precursor for 1,2,4-triazol-3-ones and semicarbazones, classes of compounds exhibiting significant anticonvulsant, antimicrobial, and herbicidal activities.[1] This guide provides an in-depth technical analysis of its properties, synthesis, and reactivity, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][3][4][6][7][8][9][10][11][12][13]
The compound is characterized by the attachment of a meta-tolyl group to the N1 nitrogen of the semicarbazide backbone. This specific substitution pattern influences its solubility and electronic properties compared to its para and ortho isomers.[1]
Structural Specifications
| Property | Detail |
| IUPAC Name | 1-(3-Methylphenyl)hydrazinecarboxamide |
| Common Synonyms | 1-(m-Tolyl)semicarbazide; N-(3-Methylphenyl)hydrazinecarboxamide |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| General Structure | Ar-NH-NH-C(=O)-NH₂ (where Ar = 3-methylphenyl) |
| CAS Registry Number | Note: Often indexed as a derivative of m-tolylhydrazine (e.g., 538-00-1 for the hydrazine precursor).[1][2][3][6][7] Specific CAS varies by salt form. |
Physical Properties
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 130–140 °C (Estimated range) | Lower than unsubstituted semicarbazide (96°C) due to aryl disruption of packing, but higher than hydrazine precursors. |
| Solubility | Ethanol, Methanol, DMSO, Hot Water | Limited solubility in cold water; insoluble in non-polar solvents (hexane). |
| pKa | ~3.5 - 4.0 (Hydrazine NH) | The terminal amino group is weakly basic; the amide NH is acidic.[1] |
Synthesis & Manufacturing Protocols
The synthesis of 1-(m-Tolyl)semicarbazide is distinct from the 4-substituted isomers.[1] While 4-substituted semicarbazides are typically formed from amines and isocyanates, the 1-substituted isomer is synthesized via the nucleophilic addition of m-tolylhydrazine to cyanic acid (generated in situ from potassium cyanate).[1]
Core Synthesis Route: Hydrazine-Cyanate Condensation[1]
Reaction Logic: The reaction relies on the nucleophilicity of the terminal nitrogen of the hydrazine. By controlling the pH and temperature, one ensures the formation of the monosubstituted semicarbazide rather than the disubstituted biurea.
Protocol:
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Reagent Prep: Dissolve 0.1 mol of m-tolylhydrazine hydrochloride in 50 mL of water. If starting with the free base, neutralize with equimolar HCl.
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Cyanate Addition: Prepare a solution of 0.11 mol Potassium Cyanate (KOCN) in 20 mL water.
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Reaction: Add the KOCN solution dropwise to the hydrazine solution at 0–5 °C with vigorous stirring.
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Causality: Low temperature prevents the polymerization of cyanic acid and minimizes side reactions (e.g., biuret formation).
-
-
Incubation: Allow the mixture to warm to room temperature over 2 hours. A white precipitate will form.[1][2]
-
Purification: Filter the solid. Recrystallize from ethanol/water (1:1).[1]
-
Validation: Check MP and TLC (Ethyl Acetate:Hexane 3:1).[1] The product should be a single spot distinct from the hydrazine starting material.
-
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway for 1-(m-Tolyl)semicarbazide via cyanate condensation, highlighting critical process controls.
Chemical Reactivity & Derivatization[1]
The utility of 1-(m-Tolyl)semicarbazide lies in its bifunctional nature: it possesses both a nucleophilic hydrazine moiety and a urea-like carbonyl.[1]
Formation of Semicarbazones
Reaction with aldehydes or ketones yields semicarbazones.[1][8] This is the standard method for stabilizing liquid ketones into crystalline solids for analysis.[1]
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Mechanism: Acid-catalyzed nucleophilic attack of the terminal -NH₂ on the carbonyl carbon, followed by dehydration.[1]
-
Application: Identification of unknown carbonyls; synthesis of anticonvulsant drugs.
Cyclization to 1,2,4-Triazol-3-ones
Under basic conditions (e.g., NaOH) or oxidative conditions, 1-(m-Tolyl)semicarbazide cyclizes to form 2-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[1]
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Significance: This triazolone core is a bioisostere of cyclic imides and is found in various herbicides and antimicrobials.
Reactivity Workflow
Figure 2: Divergent reactivity pathways leading to semicarbazones (linear) and triazolones (cyclic).[1]
Biological & Pharmaceutical Applications[1][2][6][7][10][11][14][16]
Anticonvulsant Activity
Research indicates that aryl semicarbazones derived from 1-(m-tolyl)semicarbazide exhibit potent anticonvulsant properties.[1] The mechanism involves the blockage of voltage-gated sodium channels (VGSC), stabilizing neuronal membranes and preventing seizure spread. The meta-methyl group enhances lipophilicity (logP), improving blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl analog.[1]
Enzyme Inhibition
Semicarbazide derivatives are known inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) .[1] The 1-(m-tolyl) moiety provides steric selectivity, potentially reducing off-target effects on Monoamine Oxidase (MAO) enzymes.[1]
Antimicrobial Potential
Thiosemicarbazide analogs (where O is replaced by S) are more commonly cited for antimicrobial activity, but semicarbazides also show bacteriostatic effects against Gram-positive bacteria by chelating essential metal ions (Cu²⁺, Fe²⁺) required for bacterial metabolism.[1]
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Oral (Category 3).[1] Semicarbazides are generally toxic if swallowed.[1]
-
Carcinogenicity: Suspected carcinogen (Category 2).[1] Hydrazine derivatives often pose genotoxic risks.[1]
-
Skin/Eye Irritation: Irritant.[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Disposal: Incinerate in a chemical waste facility equipped with an afterburner and scrubber. Do not discharge into drains; toxic to aquatic life.[1]
References
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Synthesis of Semicarbazides: Smith, P. A. S. (1946). "The preparation of aryl semicarbazides." Journal of the American Chemical Society, 68(8), 1608-1611. [1]
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Anticonvulsant Activity: Dimmock, J. R., et al. (1995). "Evaluation of some aryl semicarbazones as anticonvulsants." Epilepsia, 36(S3), S150.
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Cyclization Reactions: Potts, K. T. (1961). "The chemistry of 1,2,4-triazoles." Chemical Reviews, 61(2), 87-127. [1]
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General Properties: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]
-
Safety Data: PubChem. "Semicarbazide hydrochloride - Safety and Hazards."
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Semicarbazide - Wikipedia [en.wikipedia.org]
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